molecular formula C12H17Cl2NO3 B1676131 Meclofenoxate hydrochloride CAS No. 3685-84-5

Meclofenoxate hydrochloride

Cat. No. B1676131
CAS RN: 3685-84-5
M. Wt: 294.17 g/mol
InChI Key: FIVHOHCAXWQPGC-UHFFFAOYSA-N
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Description

Meclofenoxate is a monocarboxylic acid and an ester of dimethylethanolamine (DMAE) and para-chlorophenoxyacetic acid .


Synthesis Analysis

Meclofenoxate Hydrochloride has been repurposed as a treatment for Parkinson’s Disease through integrative multi-omics analysis . The study found that Meclofenoxate Hydrochloride can prevent neuronal death and synaptic damage associated with Parkinson’s Disease and reverse the abnormal mitochondrial metabolism caused by the disease .


Molecular Structure Analysis

The molecular structure of Meclofenoxate Hydrochloride shows that the B/C ring junction is trans-fused, while the A ring is in a syn conformation with respect to the C ring and anti with respect to the D ring .


Chemical Reactions Analysis

A green fluorescence turn-off system for Meclofenoxate determination by Cilefa Pink B dye has been developed . Also, a high-performance liquid chromatographic method was developed and validated for the determination of Meclofenoxate Hydrochloride in the presence of its degradation product .


Physical And Chemical Properties Analysis

Meclofenoxate Hydrochloride has a molecular formula of C12H17Cl2NO3 and a molecular weight of 294.17 g/mol . It is an ester of dimethylethanolamine (DMAE) and para-chlorophenoxyacetic acid .

Scientific Research Applications

Pharmacokinetics and Bioequivalence

A study aimed at comparing the pharmacokinetic properties and bioequivalence of meclofenoxate hydrochloride in capsule and tablet formulations found both to be bioequivalent based on the US FDA's regulatory definition, indicating similar rate and extent of absorption. The study involved a single 200-mg dose in healthy Chinese adult male volunteers, and both formulations were well tolerated without reported adverse events (Jian-jun Zou et al., 2008).

Choline Levels in the Brain

Meclofenoxate was found to dramatically elevate choline levels in the rat central nervous system, with accompanying elevation in acetylcholine levels in the hippocampus. This suggests meclofenoxate's potential as a therapeutic tool for potentiating depressed cholinergic neurons (P. Wood & A. Péloquin, 1982).

Coma Treatment

Clinical observations of meclofenoxate hydrochloride in treating coma caused by craniocerebral injury have demonstrated its efficacy and safety, with mild adverse reactions. The study showed significant improvement in Glasgow coma scale scores in the test group compared to the control group (S. Min, 2008).

Analytical Method Development

Research on constructing new ion-selective electrodes based on carbon nanotubes for the determination of meclofenoxate hydrochloride has enhanced analytical capabilities. These electrodes showed a near Nernestian response, indicating their potential for precise measurement in various samples (R. M. El-Nashar et al., 2012).

Interaction with Human Serum Albumin

A study investigating the hydrolysis rate of meclofenoxate hydrochloride in the absence and presence of human serum albumin found that the degradation rate in HSA solutions was accelerated in acidic conditions and retarded in basic conditions. This suggests that meclofenoxate's stability is influenced by its interaction with proteins in the plasma, with different modes of binding affecting its hydrolysis rate (N. Ohta et al., 1986).

Future Directions

Meclofenoxate Hydrochloride has been repurposed as a treatment for Parkinson’s Disease . It has been found to prevent neuronal death and synaptic damage associated with Parkinson’s Disease and reverse the abnormal mitochondrial metabolism caused by the disease . This suggests that Meclofenoxate Hydrochloride may have potential future applications in the treatment of neurodegenerative disorders .

properties

IUPAC Name

2-(dimethylamino)ethyl 2-(4-chlorophenoxy)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO3.ClH/c1-14(2)7-8-16-12(15)9-17-11-5-3-10(13)4-6-11;/h3-6H,7-9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIVHOHCAXWQPGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC(=O)COC1=CC=C(C=C1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8045141
Record name Meclofenoxate hydrochloride
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Molecular Weight

294.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Meclofenoxate hydrochloride

CAS RN

3685-84-5, 51-68-3
Record name Centrophenoxine
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Record name Meclofenoxate hydrochloride [JAN]
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Record name Meclofenoxate hydrochloride
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Record name MECLOFENOXATE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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